molecular formula C7H11N3O B11784921 2-Propoxypyrimidin-4-amine CAS No. 3289-49-4

2-Propoxypyrimidin-4-amine

Cat. No.: B11784921
CAS No.: 3289-49-4
M. Wt: 153.18 g/mol
InChI Key: QCOUKMUXYSYICN-UHFFFAOYSA-N
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Description

2-Propoxypyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxypyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with propanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing waste and energy consumption. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the propoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Propoxypyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propoxypyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug design.

Comparison with Similar Compounds

    2-Aminopyrimidine: A basic pyrimidine derivative with similar reactivity.

    2-Propoxypyrimidine: Lacks the amino group but shares the propoxy substitution.

    4-Aminopyrimidine: Similar structure but without the propoxy group.

Uniqueness: 2-Propoxypyrimidin-4-amine is unique due to the presence of both the propoxy and amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

CAS No.

3289-49-4

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-propoxypyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-2-5-11-7-9-4-3-6(8)10-7/h3-4H,2,5H2,1H3,(H2,8,9,10)

InChI Key

QCOUKMUXYSYICN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=CC(=N1)N

Origin of Product

United States

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